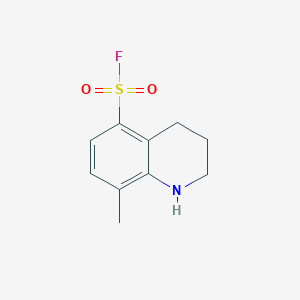

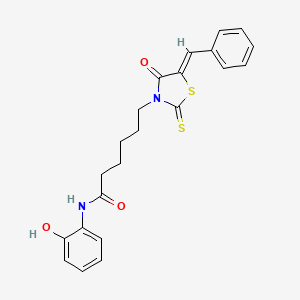

![molecular formula C26H25N3O2 B2547414 1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847182-83-6](/img/structure/B2547414.png)

1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPB-PEA is a novel chemical compound that has been synthesized and studied for its potential applications in various fields. It is a pyrrolidinone derivative that has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes. MPB-PEA has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.

Scientific Research Applications

Anticancer Properties and DNA Interaction

Benzimidazole derivatives have been explored for their anticancer properties. Research has highlighted the synthesis and evaluation of ruthenium(II) arene complexes with benzimidazole ligands, demonstrating cytotoxic activity against several cancer cell lines. These complexes show promise due to their ability to bind to DNA and potentially inhibit key cellular enzymes like CDK1, suggesting a multitarget mechanism for their anticancer activity (Martínez-Alonso et al., 2014).

Catalytic Activity

Benzimidazole ligands in palladium(II) and platinum(II) complexes have been synthesized, demonstrating potential as anticancer compounds. Their structures, characterized by physico-chemical techniques and theoretical calculations, suggest a square-planar geometry conducive to catalytic activity. These complexes have shown efficacy against various cancer cell lines, comparable to cisplatin, highlighting their potential in therapeutic applications (Ghani & Mansour, 2011).

Sensor Development

A novel benzimidazole compound and its copper(II) complex were synthesized, characterized, and utilized as a fluorescent sensor for dopamine. This highlights the potential application of such compounds in the development of selective sensors for biologically relevant molecules (Khattar & Mathur, 2013).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their role as corrosion inhibitors, showing effectiveness in protecting materials like steel in acidic conditions. This application is vital for extending the life of materials in industrial settings (Yadav et al., 2016).

Polymer Synthesis

Research into the synthesis of polyimides from diamines containing benzimidazole units has yielded materials with promising thermal stability and mechanical properties. These findings underscore the versatility of benzimidazole derivatives in creating advanced materials for various applications (Ghaemy & Alizadeh, 2009).

properties

IUPAC Name |

1-(4-methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2/c1-19-11-13-21(14-12-19)29-18-20(17-25(29)30)26-27-23-9-5-6-10-24(23)28(26)15-16-31-22-7-3-2-4-8-22/h2-14,20H,15-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMSBPUBCMXCPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)

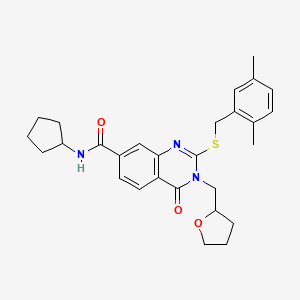

![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)

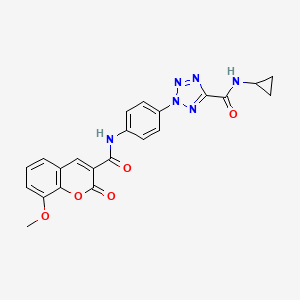

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2547337.png)

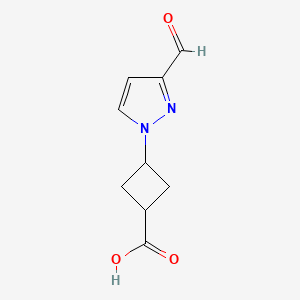

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2547340.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2547343.png)

![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2547347.png)

![N-(4-ethylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2547352.png)